Cas no 2229396-35-2 (1-(5-bromo-3-nitropyridin-2-yl)cyclobutylmethanamine)

1-(5-bromo-3-nitropyridin-2-yl)cyclobutylmethanamine 化学的及び物理的性質
名前と識別子
-
- 1-(5-bromo-3-nitropyridin-2-yl)cyclobutylmethanamine
- 2229396-35-2
- [1-(5-bromo-3-nitropyridin-2-yl)cyclobutyl]methanamine
- EN300-1922052
-
- インチ: 1S/C10H12BrN3O2/c11-7-4-8(14(15)16)9(13-5-7)10(6-12)2-1-3-10/h4-5H,1-3,6,12H2
- InChIKey: AEFHSXBVAHIBAF-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C(=C1)[N+](=O)[O-])C1(CN)CCC1
計算された属性
- 精确分子量: 285.01129g/mol
- 同位素质量: 285.01129g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 278
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.6
- トポロジー分子極性表面積: 84.7Ų
1-(5-bromo-3-nitropyridin-2-yl)cyclobutylmethanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1922052-2.5g |
[1-(5-bromo-3-nitropyridin-2-yl)cyclobutyl]methanamine |
2229396-35-2 | 2.5g |
$2631.0 | 2023-09-17 | ||
Enamine | EN300-1922052-0.25g |
[1-(5-bromo-3-nitropyridin-2-yl)cyclobutyl]methanamine |
2229396-35-2 | 0.25g |
$1235.0 | 2023-09-17 | ||
Enamine | EN300-1922052-0.05g |
[1-(5-bromo-3-nitropyridin-2-yl)cyclobutyl]methanamine |
2229396-35-2 | 0.05g |
$1129.0 | 2023-09-17 | ||
Enamine | EN300-1922052-0.1g |
[1-(5-bromo-3-nitropyridin-2-yl)cyclobutyl]methanamine |
2229396-35-2 | 0.1g |
$1183.0 | 2023-09-17 | ||
Enamine | EN300-1922052-5.0g |
[1-(5-bromo-3-nitropyridin-2-yl)cyclobutyl]methanamine |
2229396-35-2 | 5g |
$3894.0 | 2023-06-01 | ||
Enamine | EN300-1922052-1.0g |
[1-(5-bromo-3-nitropyridin-2-yl)cyclobutyl]methanamine |
2229396-35-2 | 1g |
$1343.0 | 2023-06-01 | ||
Enamine | EN300-1922052-10.0g |
[1-(5-bromo-3-nitropyridin-2-yl)cyclobutyl]methanamine |
2229396-35-2 | 10g |
$5774.0 | 2023-06-01 | ||
Enamine | EN300-1922052-0.5g |
[1-(5-bromo-3-nitropyridin-2-yl)cyclobutyl]methanamine |
2229396-35-2 | 0.5g |
$1289.0 | 2023-09-17 | ||
Enamine | EN300-1922052-1g |
[1-(5-bromo-3-nitropyridin-2-yl)cyclobutyl]methanamine |
2229396-35-2 | 1g |
$1343.0 | 2023-09-17 | ||
Enamine | EN300-1922052-10g |
[1-(5-bromo-3-nitropyridin-2-yl)cyclobutyl]methanamine |
2229396-35-2 | 10g |
$5774.0 | 2023-09-17 |
1-(5-bromo-3-nitropyridin-2-yl)cyclobutylmethanamine 関連文献
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
1-(5-bromo-3-nitropyridin-2-yl)cyclobutylmethanamineに関する追加情報
Professional Introduction to 1-(5-bromo-3-nitropyridin-2-yl)cyclobutylmethanamine (CAS No. 2229396-35-2)
1-(5-bromo-3-nitropyridin-2-yl)cyclobutylmethanamine, with the CAS number 2229396-35-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit intriguing biological activities, making it a subject of extensive study and potential application in drug development.
The molecular structure of 1-(5-bromo-3-nitropyridin-2-yl)cyclobutylmethanamine consists of a cyclobutylmethanamine moiety linked to a pyridine ring substituted with both bromine and nitro functional groups. This unique arrangement of atoms imparts distinct chemical and pharmacological properties, which have been the focus of numerous research endeavors. The presence of the bromo and nitro groups enhances the reactivity of the molecule, allowing for further functionalization and exploration of its potential therapeutic benefits.
In recent years, there has been a surge in interest regarding heterocyclic compounds due to their diverse biological activities. Pyridine derivatives, in particular, have shown promise in various therapeutic areas, including oncology, neurology, and anti-inflammatory treatments. The specific substitution pattern in 1-(5-bromo-3-nitropyridin-2-yl)cyclobutylmethanamine makes it a valuable scaffold for designing novel pharmacophores.
One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex drug molecules. The bromine atom, for instance, can be readily modified through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of aryl or alkynyl groups. Similarly, the nitro group can be reduced to an amine, providing another avenue for structural diversification. These modifications are crucial in fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates.
The pharmaceutical industry has been particularly keen on exploring novel compounds that can modulate biological pathways associated with diseases. 1-(5-bromo-3-nitropyridin-2-yl)cyclobutylmethanamine has shown preliminary promise in several preclinical studies. Researchers have been investigating its potential as an inhibitor of certain enzymes implicated in cancer progression. The pyridine ring, with its electron-withdrawing substituents, is thought to interact with key residues in the enzyme's active site, thereby inhibiting its activity.
In addition to its oncology applications, this compound has also been examined for its potential anti-inflammatory effects. Inflammatory processes are central to many chronic diseases, and targeting key inflammatory pathways has become a major focus in drug discovery. The structural features of 1-(5-bromo-3-nitropyridin-2-yl)cyclobutylmethanamine suggest that it may interact with receptors or enzymes involved in inflammation regulation.
The synthesis of 1-(5-bromo-3-nitropyridin-2-yl)cyclobutylmethanamine presents both challenges and opportunities for synthetic chemists. The need for precise control over regioselectivity and stereochemistry is paramount to ensure the desired biological activity is achieved. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating further research and development.
The use of computational chemistry tools has also played a significant role in understanding the behavior of this molecule. Molecular modeling studies can provide insights into how 1-(5-bromo-3-nitropyridin-2-yl)cyclobutylmethanamine interacts with biological targets at the molecular level. These insights are invaluable for designing derivatives with enhanced potency and selectivity.
Efforts are ongoing to translate these preclinical findings into clinical applications. Phase I trials are being planned to assess the safety and tolerability of derivatives based on this scaffold. The success of these trials will depend on optimizing pharmacokinetic profiles and minimizing side effects.
The broader implications of this research extend beyond immediate therapeutic applications. The development of new methodologies for synthesizing complex heterocyclic compounds like 1-(5-bromo-3-nitropyridin-2-yl)cyclobutylmethanamine contributes to the advancement of chemical biology and drug discovery science as a whole.
In conclusion, 1-(5-bromo-3-nitropyridin-2-yl)cyclobutylmethanamine (CAS No. 2229396-35-2) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and demonstrated biological activities make it a valuable tool for developing new treatments against various diseases.
2229396-35-2 (1-(5-bromo-3-nitropyridin-2-yl)cyclobutylmethanamine) Related Products
- 1209557-13-0(N-{2-4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ylethyl}propanamide)
- 2548993-17-3(3-[4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]-1lambda6,2-benzothiazole-1,1-dione)
- 123019-22-7(3,6-Dihydro-N-nitro-2H-1,3,5-oxadiazin-4-amine)
- 313516-46-0(3,4-dimethyl-N-(1-phenylethyl)benzamide)
- 2138278-44-9(3-[Ethyl(propyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol)
- 2171703-25-4(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3-methylbutanamido}pent-4-enoic acid)
- 349627-09-4(2,5-dichloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide)
- 1495237-21-2(Benzeneethanamine, α-ethynyl-2,4-difluoro-N-methyl-)
- 1416807-31-2((R)-3-(tert-butyldimethylsilyloxy)piperidine)
- 1804698-34-7(6-(Aminomethyl)-2-cyano-3-(difluoromethyl)pyridine-4-carboxylic acid)




